N-Cyclopentylethenesulfonamide

Description

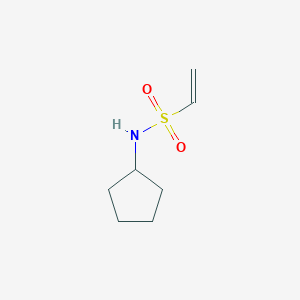

N-Cyclopentylethenesulfonamide is a sulfonamide derivative characterized by a cyclopentyl group attached to the sulfonamide nitrogen and an ethenesulfonyl backbone. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, catalysis, and materials science. Sulfonamides are valued for their stability, hydrogen-bonding capacity, and tunable electronic properties. This compound’s structural uniqueness lies in its cyclopentyl substituent, which imparts distinct steric and electronic effects compared to other cyclic or acyclic analogs.

Propriétés

Numéro CAS |

104459-73-6 |

|---|---|

Formule moléculaire |

C7H13NO2S |

Poids moléculaire |

175.25 g/mol |

Nom IUPAC |

N-cyclopentylethenesulfonamide |

InChI |

InChI=1S/C7H13NO2S/c1-2-11(9,10)8-7-5-3-4-6-7/h2,7-8H,1,3-6H2 |

Clé InChI |

VMTQGMPPTPYMTA-UHFFFAOYSA-N |

SMILES |

C=CS(=O)(=O)NC1CCCC1 |

SMILES canonique |

C=CS(=O)(=O)NC1CCCC1 |

Synonymes |

Ethenesulfonamide, N-cyclopentyl- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Steric and Electronic Effects

The cyclopentyl group in N-Cyclopentylethenesulfonamide introduces moderate steric hindrance compared to bulkier cyclohexyl or smaller methyl groups. For instance:

- Its molecular weight (239.33 g/mol) and lipophilicity (logP ~2.8) differ from the cyclopentyl analog due to the larger ring size .

- N-Methylbenzenesulfonamide : Smaller methyl substituents lower steric hindrance, increasing reaction rates in catalytic processes but decreasing thermal stability compared to cyclic analogs.

Spectroscopic Properties

- Example : (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () exhibits distinct $ ^1H $ NMR signals for aromatic protons (δ 6.5–8.0 ppm) and sulfonamide protons (δ 3.1–3.5 ppm). The cyclopentyl analog would lack aromatic substituents but show characteristic upfield shifts for aliphatic protons (δ 1.5–2.5 ppm) .

- FT-IR : Sulfonamide S=O stretches typically appear at 1150–1350 cm$ ^{-1} $, consistent across analogs.

Data Table: Key Properties of Selected Sulfonamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.